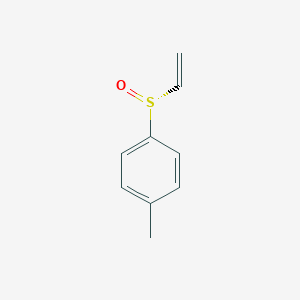

(+)-(R)-p-tolyl vinyl sulphoxide

説明

(+)-(R)-p-Tolyl vinyl sulphoxide is a chiral organosulfur compound characterized by a vinyl sulphoxide moiety and a para-methyl-substituted aryl (p-tolyl) group. Its enantiomeric purity and stereochemical configuration make it a valuable intermediate in asymmetric synthesis, particularly in cyclopropanation and Michael addition reactions. The sulphoxide group (-S(O)-) contributes to its polarity and ability to act as a directing group in stereoselective transformations . Key applications include the synthesis of cyclopropyl-phosphonate nucleotide analogues and constrained bioactive molecules, where its R-configuration ensures high diastereoselectivity .

特性

CAS番号 |

54828-68-1 |

|---|---|

分子式 |

C9H10OS |

分子量 |

166.24 g/mol |

IUPAC名 |

1-[(R)-ethenylsulfinyl]-4-methylbenzene |

InChI |

InChI=1S/C9H10OS/c1-3-11(10)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3/t11-/m1/s1 |

InChIキー |

ODAVDFDCUDDZPI-LLVKDONJSA-N |

異性体SMILES |

CC1=CC=C(C=C1)[S@](=O)C=C |

正規SMILES |

CC1=CC=C(C=C1)S(=O)C=C |

製品の起源 |

United States |

科学的研究の応用

Synthesis of Chiral Compounds

Chiral Auxiliaries

The compound serves as an effective chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiopure sulfoxides from prochiral sulfides through biocatalytic oxidation processes. For instance, research has demonstrated that the use of (+)-(R)-p-tolyl vinyl sulfoxide can enhance the enantioselectivity in the synthesis of various chiral drugs, making it a valuable tool in pharmaceutical chemistry .

Case Study: Enantioselective Synthesis

In a notable study, (+)-(R)-p-tolyl vinyl sulfoxide was employed in the stereodivergent synthesis of 1,4-dicarbonyl compounds. The reaction conditions were optimized to yield a significant percentage of desired products while minimizing side reactions. The study highlighted the compound's ability to influence stereochemical outcomes through its electronic properties .

Reactivity in Organic Transformations

1,3-Dipolar Cycloaddition Reactions

(+)-(R)-p-Tolyl vinyl sulfoxide has been effectively utilized in 1,3-dipolar cycloaddition reactions. For example, it reacts with N-phenyl nitrone to produce a mixture of cycloadducts with high stereoselectivity (95:5 ratio). This reaction exemplifies how the compound can be harnessed to create complex cyclic structures that are crucial in drug development .

Table: Summary of Cycloaddition Products

| Reaction Type | Reactants | Product Ratio | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | (+)-(R)-p-tolyl vinyl sulfoxide + N-phenyl nitrone | 95:5 |

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that sulfoxides, including (+)-(R)-p-tolyl vinyl sulfoxide, exhibit significant antimicrobial and antiviral activities. They have been studied for their potential use in developing new therapeutic agents against various pathogens .

Case Study: Inhibition Studies

A study explored the efficacy of p-tolyl vinyl sulfoxide derivatives against specific bacterial strains and viruses. The findings revealed promising results, suggesting that modifications to the sulfoxide structure could enhance biological activity and selectivity .

Catalytic Applications

Catalysis in Organic Reactions

The compound has been investigated as a ligand in catalytic systems for various organic transformations. Its ability to stabilize transition states makes it suitable for catalyzing reactions such as oxidation and reduction processes .

Table: Catalytic Applications of (+)-(R)-p-Tolyl Vinyl Sulfoxide

化学反応の分析

Cycloaddition Reactions

(+)-(R)-p-tolyl vinyl sulphoxide participates in Diels-Alder and 1,3-dipolar cycloaddition reactions , leveraging its electron-deficient vinyl group for [4+2] and [3+2] cyclizations.

Key Examples:

-

1,3-Dipolar Cycloaddition with Ynamides : Under acidic conditions (Tf<sub>2</sub>NH, CH<sub>2</sub>Cl<sub>2</sub>, 0°C), this reaction forms 1,4-dicarbonyl compounds via an aldothionium intermediate (V). Competing pathways yield vinyl sulfides (4) and γ-S lactones (6), but hydrolysis dominates to produce stereochemically enriched products .

-

Asymmetric Diels-Alder : The compound acts as a dienophile in reactions with electron-rich dienes, achieving high enantioselectivity (>90% ee) due to its chiral sulfoxide group.

Reaction Outcomes:

| Substrate | Conditions | Product Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Ynamide 1a | Tf<sub>2</sub>NH, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 45–78% | Up to 99:1 |

Stereochemical Control:

-

1,4-Dicarbonyl Formation : Reaction with ynamides under optimized conditions produces enantiomerically pure 1,4-dicarbonyls. DFT calculations reveal transition-state energies (ΔΔG‡ = 2.5–4.9 kcal/mol) that favor chair-like over boat-like conformers, ensuring high stereoselectivity .

-

Bis-Sulfoxide Ligands : Coupling with p-toluenesulfinates yields C<sub>2</sub>-symmetric 1,3- and 1,5-bis(sulfoxides) (e.g., 28 , 29 ) with up to 100% enantiomeric excess (ee) .

Stereoselectivity Data:

| Entry | Base | Sulfinate (R:S Ratio) | Vinyl Sulfoxide (25<sub>R</sub>:25<sub>S</sub>) | Bis-Sulfoxide ee |

|---|---|---|---|---|

| 1 | Py | 81:19 | 18:82 | 66% (S,S) |

| 2 | DIPEA | 5:95 | 94:6 | 90% (R,R) |

Pummerer-Type Reactions

The compound undergoes Pummerer rearrangements under electrophilic activation:

Mechanism:

-

Sulfonium Formation : Treatment with Tf<sub>2</sub>O or trifluoroacetic anhydride generates a sulfonium intermediate.

-

Nucleophilic Attack : The α-carbon becomes electrophilic, enabling coupling with arenes or alkenes .

Cross-Coupling Reactions

This compound serves as a precursor to sulfonium salts , enabling transition metal-catalyzed couplings:

Key Transformations:

-

Suzuki-Miyaura Coupling : Cyclic sulfonium salts (e.g., 444 ) cross-couple with tetraarylborates (Pd catalysis) to form biaryls with >90% efficiency .

-

Alkylation : Alkylsulfonium intermediates (e.g., 431 ) undergo Pd-mediated coupling to construct polycyclic aromatics (e.g., triphenylene 434 ) .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the sulfoxide to a sulfide while retaining chirality.

-

Oxidation : Strong oxidants (e.g., mCPBA) convert the vinyl group into a carbonyl, forming α-keto sulfoxides .

Comparative Reactivity

The compound’s reactivity contrasts with analogs:

| Compound | Key Reactivity Difference |

|---|---|

| Phenyl vinyl sulfoxide | Lower diastereoselectivity in Diels-Alder reactions |

| (S)-p-Tolyl vinyl sulfoxide | Mirrors (R)-isomer’s reactivity but opposite stereochemistry |

類似化合物との比較

Comparison with Structural Analogs

Stereochemical Influence: Enantiomers and Diastereomers

The enantiomer, (S)-(–)-p-tolyl vinyl sulphoxide, exhibits markedly different reactivity in asymmetric cyclopropanation. Studies show that the (+)-(R)-enantiomer produces cyclopropane derivatives with >90% enantiomeric excess (ee) when reacted with diethyl phosphonate vinyl sulfones, whereas the (S)-form leads to lower selectivity (60–70% ee) . This disparity underscores the critical role of the R-configuration in achieving high stereocontrol.

In contrast, trans-p-styryl p-tolyl sulphoxide (a structural analog with a styryl group replacing vinyl) demonstrates variable diastereoselectivity in Michael additions depending on the counterion. For example:

Substituent Effects: p-Tolyl vs. Other Aryl Groups

The para-methyl group on the aryl ring is pivotal for electronic and steric effects. Replacing the p-tolyl group with electron-withdrawing (e.g., 4-Cl, 4-CF₃) or bulky (4-OCH₃, 4-Br) substituents reduces reactivity in biological and synthetic contexts:

- In TNF-α inhibitors, replacing p-tolyl with 4-Cl or 4-Br in pyrazole derivatives decreased potency by 50–80% .

- Analogous vinyl sulphoxides with 4-methoxy or 4-ethyl groups exhibit reduced diastereoselectivity (<50% ee) in cyclopropanation due to steric hindrance and altered electronic profiles .

Table 1: Comparison of Key Analogs

| Compound | Substituent | Reaction Type | Selectivity (ee or Ratio) | Biological Activity (TNF-α IC₅₀) |

|---|---|---|---|---|

| This compound | 4-CH₃ | Cyclopropanation | >90% ee | N/A |

| (S)-(–)-p-tolyl vinyl sulphoxide | 4-CH₃ | Cyclopropanation | 60–70% ee | N/A |

| trans-p-Styryl p-tolyl sulphoxide | Styryl (C₆H₅-CH=CH-) | Michael addition (K+/EtOH) | 70:30 diastereomer ratio | N/A |

| 4-Cl-p-tolyl vinyl sulphoxide | 4-Cl | Cyclopropanation | 45% ee | 150 nM (vs. 20 nM for p-tolyl) |

Solvent and Temperature Effects

This compound shows distinct NMR behavior in deuterated DMSO compared to aqueous acetonitrile, with resolved proton signals in DMSO due to enhanced solubility and reduced aggregation . High-temperature (90°C) studies in phosphate buffer reveal conformational stability, whereas analogs like p-methoxy vinyl sulphoxide degrade under similar conditions .

準備方法

Procedure and Mechanism

The Andersen method remains the most widely used approach for synthesizing enantiopure (+)-(R)-p-tolyl vinyl sulphoxide. This method involves the nucleophilic substitution of (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate with vinyl magnesium chloride (Grignard reagent). The reaction proceeds with inversion of configuration at sulfur, yielding the desired (R)-configured sulfoxide.

Key steps :

-

Sulfinate preparation : (S)-p-Toluenesulfinyl chloride is esterified with (-)-menthol to form diastereomerically pure menthyl sulfinate.

-

Grignard addition : Vinyl magnesium chloride reacts with the sulfinate in anhydrous ether at room temperature.

-

Workup : Aqueous quenching followed by extraction and chromatography yields the product.

Optimization and Yield

Limitations :

-

Requires chiral menthyl sulfinate, which mandates resolution of diastereomers.

-

Sensitivity to moisture and temperature during Grignard addition.

Asymmetric Oxidation of Prochiral Sulfides

Titanium- and Vanadium-Catalyzed Systems

Chiral sulfoxides can be synthesized via asymmetric oxidation of prochiral sulfides using titanium or vanadium catalysts with chiral ligands. For example:

-

Ti(OiPr)₄/(+)-DET/CHP : Titanium tetraisopropoxide with (+)-diethyl tartrate (DET) and cumene hydroperoxide (CHP) oxidizes methyl p-tolyl sulfide to this compound with 96% ee.

-

VO(acac)₂/3,5-diiodo-Schiff base : Vanadium-based systems achieve similar enantioselectivity (90–95% ee) using H₂O₂ as the oxidant.

Reaction Conditions

-

Temperature : 0–25°C.

-

Solvent : Dichloromethane or toluene.

-

Oxidant : CHP or H₂O₂.

Advantages :

-

Avoids preformed chiral auxiliaries.

-

Compatible with diverse sulfide substrates.

Challenges :

-

Requires precise control to prevent over-oxidation to sulfones.

-

Ligand synthesis adds complexity.

One-Pot Synthesis via Sulfinyl Oxathiazolidine Oxide

Methodology

A one-pot process developed by Han et al. bypasses intermediate isolation:

-

Sulfinyl oxathiazolidine oxide synthesis : (2R,4S,5R)-4-methyl-5-phenyl-3-(p-toluenesulfonyl)oxathiazolidine-2-oxide serves as the starting material.

-

In situ generation : The intermediate (R)-pTMSO forms without isolation.

-

Trifluoromethyl alcohol formation : Subsequent reaction steps yield the final drug intermediate.

Performance Metrics

Advantages :

-

Reduces purification steps.

-

Integrates well with downstream pharmaceutical synthesis.

Nucleophilic Substitution on Sulfinyl Derivatives

Sulfinate Esters and Organometallic Reagents

Alternative nucleophilic routes include:

-

Trimethylsilylethyl sulfinates : Reaction with aryl halides in the presence of KF/CaF₂ yields unsymmetrical sulfoxides.

-

DABSO-based synthesis : Organolithium reagents react with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form sulfoxides.

Example :

Limitations

-

Requires stringent anhydrous conditions.

-

Lower enantioselectivity compared to the Andersen method.

Catalytic Oxidation Using Mn₂ZnO₄ Spinel Nanoparticles

Q & A

Q. What are the key methods for synthesizing (+)-(R)-p-tolyl vinyl sulphoxide, and how can reaction conditions be optimized for high enantiomeric excess?

this compound is typically synthesized via asymmetric oxidation of the corresponding sulfide precursor. For example, oxidation using chiral oxaziridine catalysts (e.g., Davis’ oxaziridines) or transition-metal complexes with chiral ligands can achieve high enantioselectivity. Optimization involves controlling reaction temperature (–20°C to 0°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the oxidizing agent. Monitoring via ¹H NMR (e.g., singlet resonance at δ = 2.725 ppm for sulphoxide protons) and chiral HPLC ensures purity and stereochemical integrity .

Q. How can researchers characterize the stereochemical configuration of this compound?

Polarimetry and circular dichroism (CD) spectroscopy are standard for determining optical activity. X-ray crystallography provides definitive structural confirmation, while ¹H NMR coupling constants (e.g., vicinal coupling in vinyl groups) and NOE experiments help assign stereochemistry. Comparative analysis with known (S)-enantiomers via chiral stationary-phase chromatography is critical .

Q. What analytical techniques are essential for quantifying this compound in reaction mixtures?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are primary tools. Gas chromatography (GC) or HPLC with UV/Vis or mass detectors is used for quantification. For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Calibration curves using purified standards are mandatory .

Advanced Research Questions

Q. How does the electronic nature of substituents on the aryl group influence the reactivity of this compound in Diels-Alder reactions?

Electron-donating groups (e.g., p-tolyl) enhance the sulfoxide’s dienophilic reactivity by increasing electron density at the vinyl moiety. Kinetic studies using substituted dienes (e.g., anthracene derivatives) and DFT calculations reveal transition-state stabilization via sulfoxide’s lone-pair donation. Regioselectivity is controlled by sulfoxide’s electronic and steric effects, as demonstrated in adducts analyzed by ¹H NMR and X-ray .

Q. What mechanistic pathways explain the stereochemical outcomes of Pummerer reactions involving this compound?

The Pummerer reaction proceeds via formation of a sulfonium ion intermediate, where the stereochemistry at the α-carbon is influenced by the sulfoxide’s configuration. For (+)-(R)-sulfoxides, nucleophilic attack occurs with retention of configuration due to steric hindrance from the p-tolyl group. Isotopic labeling (e.g., deuterium at the β-position) and kinetic isotope effect (KIE) studies validate this pathway .

Q. How can computational methods predict the enantioselectivity of this compound in catalytic asymmetric synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Key parameters include sulfoxide’s torsional angles and non-covalent interactions (e.g., CH-π interactions with catalysts). Molecular dynamics simulations further refine solvent and temperature effects. Experimental validation via Eyring plots (ΔΔG‡) confirms computational predictions .

Q. What strategies mitigate racemization during functionalization of this compound under acidic or basic conditions?

Racemization occurs via sulfoxide’s pyramidal inversion. Strategies include:

- Using aprotic solvents (e.g., DMF, DMSO) to minimize proton exchange.

- Low temperatures (–40°C) to slow inversion kinetics.

- Sterically bulky counterions (e.g., BARF) in ionic intermediates. Monitoring enantiopurity via real-time CD spectroscopy or inline HPLC .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound across studies?

Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration, and instrument calibration. Cross-referencing with internal standards (e.g., TMS) and using deuterated solvents with controlled pH ensures reproducibility. Collaborative interlaboratory validation via round-robin testing is recommended .

Q. Why do some studies report conflicting yields for this compound in oxidation reactions?

Contradictions stem from differences in sulfide purity, catalyst aging, and oxygen sensitivity. Standardizing protocols (e.g., glovebox for air-sensitive steps) and reporting detailed reaction parameters (e.g., O₂ partial pressure, stirring rate) improves reproducibility. Statistical design of experiments (DoE) identifies critical variables .

Experimental Design

Q. What controls are essential when assessing this compound’s stability under thermal or photolytic stress?

Include inert atmosphere controls (N₂/Ar), light-exclusion setups (amber glassware), and dark controls. Degradation products are analyzed via GC-MS and compared to stability-indicating assays (e.g., forced degradation at 80°C/75% RH). Arrhenius plots predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。